molecular formula C6HBrCl4 B1331607 1-Bromo-2,3,4,5-tetrachlorobenzene CAS No. 1125-52-6

1-Bromo-2,3,4,5-tetrachlorobenzene

Cat. No. B1331607
CAS RN: 1125-52-6
M. Wt: 294.8 g/mol
InChI Key: NEPMWYGBQGFJHN-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5-tetrachlorobenzene is an organic compound with the molecular formula C6HBrCl4 . It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and four other hydrogen atoms are replaced by chlorine atoms .


Molecular Structure Analysis

The molecular weight of 1-Bromo-2,3,4,5-tetrachlorobenzene is 294.8 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C6HBrCl4/c7-2-1-3 (8)5 (10)6 (11)4 (2)9/h1H . This identifier provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Bromo-2,3,4,5-tetrachlorobenzene has a molecular weight of 294.8 g/mol . Other computed properties include a XLogP3 of 5.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 0 .

properties

IUPAC Name

1-bromo-2,3,4,5-tetrachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPMWYGBQGFJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333758
Record name 1-bromo-2,3,4,5-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,4,5-tetrachlorobenzene

CAS RN

1125-52-6
Record name 1-bromo-2,3,4,5-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-2,3,4,5-TETRACHLORO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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